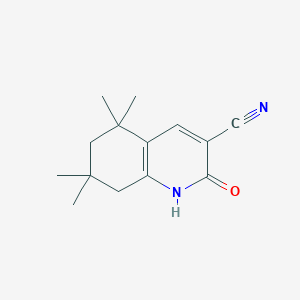

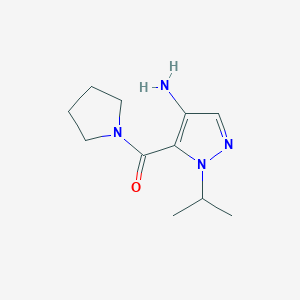

1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole” is a chemical compound that is used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . Its applications include the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 475.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 75.9±0.5 cm³, and a molar volume of 210.3±7.0 cm³ . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole has been utilized in the synthesis of novel medicinal compounds. For example, derivatives of pyrazoles with similar structures have been synthesized and evaluated for their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. These compounds have shown promise in inhibiting enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in diseases like inflammation and breast cancer. Molecular docking studies have supported the interaction between these synthesized compounds and the target enzymes, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Antimicrobial Evaluation

Imidazole derivatives, similar to 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, have been synthesized and assessed for antimicrobial properties. Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have demonstrated notable antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Cancer Research and PI3 Kinase Inhibition

Research on compounds structurally related to 1-(4-Fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole, specifically imidazo[1,2-a]pyridine derivatives, has revealed their potential as novel PI3 kinase p110alpha inhibitors. These compounds have shown not only potent p110alpha inhibitory activity but also selectivity over other PI3K isoforms. They have also demonstrated the ability to inhibit cell proliferation in vitro and suppress tumor growth in animal models, suggesting their potential as cancer therapeutic agents (Hayakawa et al., 2007).

Orientations Futures

The future directions of this compound could involve its use in the development of molecular force fields for simulations of biomolecular systems . It could also be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-2-methylsulfanyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S2/c1-16-10-12-6-7-13(10)17(14,15)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPMPSZVQZSRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzenesulfonyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)